

A Technical Guide to N-Acetylneuraminic Acid-13C-2 for Researchers

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Compound of Interest		
Compound Name:	N-Acetylneuraminic acid-13C-2	
Cat. No.:	B12392530	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for the procurement and application of **N-Acetylneuraminic acid-13C-2**, a stable isotope-labeled monosaccharide crucial for advancements in glycobiology, metabolic research, and drug development. This document provides a detailed overview of commercial suppliers, experimental protocols for its use in metabolic labeling, and the underlying biochemical pathways.

Commercial Suppliers of N-Acetylneuraminic Acid-13C-2

The selection of a reliable supplier for isotopically labeled compounds is paramount for experimental success. The following table summarizes the key information for commercial suppliers of **N-Acetylneuraminic acid-13C-2**. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.



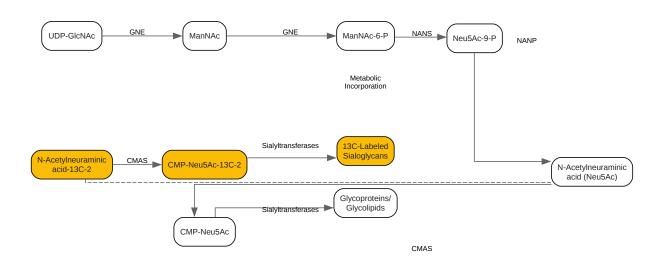
Supplier	Product Name	Catalog Number	Molecular Formula	Isotopic Purity	Additional Information
Omicron Biochemicals, Inc.	N-acetyl-D- [2- 13C]neurami nic acid	NEU-002	13CC10H19 NO9	Not explicitly stated; high purity implied.	Also referred to as [2- 13C]NANA or [2-13C]sialic acid.[1]
Santa Cruz Biotechnolog y, Inc.	N-Acetyl-D- Neuraminic Acid-13C	Not specified	C1013CH19 NO9	Refer to Certificate of Analysis for lot-specific data.[2]	Intended for research use only.[2]
BOC Sciences	N-acetyl-D- neuraminic acid-[2-13C]	Not specified	C1013CH19 NO9	Not explicitly stated.	Labeled analogue of N- Acetylneuram inic acid.
Pharmaffiliate s	N-Acetyl-D- [2- 13C]neurami nic Acid	PA STI 003290	C1013CH19 NO9	Not explicitly stated.	Labeled analogue of N- Acetylneuram inic Acid.[3]
Clearsynth	N-acetyl-D- [2- 13C]neurami nic acid	CS-OC- 00433	13CC10H19 NO9	Not explicitly stated.	Intended for laboratory and research use only.[4]

Sialic Acid Metabolism and Tracing with 13C Labeling

N-Acetylneuraminic acid (Neu5Ac) is a key sialic acid in vertebrates, playing a crucial role in many biological processes. The biosynthesis of Neu5Ac occurs in the cytoplasm and is initiated from UDP-N-acetylglucosamine (UDP-GlcNAc). The labeled **N-Acetylneuraminic acid-13C-2**,



when introduced to cells, is taken up and incorporated into the sialic acid metabolic pathway. This allows for the tracing of its metabolic fate into sialoglycans, providing insights into glycan biosynthesis, turnover, and localization.



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Caption: Sialic Acid Biosynthesis and Metabolic Labeling Workflow.

Experimental Protocols

The use of **N-Acetylneuraminic acid-13C-2** in metabolic labeling experiments allows for the sensitive detection and quantification of newly synthesized sialoglycans by mass spectrometry or NMR spectroscopy. Below are generalized protocols for these applications.

Metabolic Labeling of Glycoproteins with N-Acetylneuraminic acid-13C-2

This protocol describes the general procedure for introducing the 13C-labeled sialic acid into cultured cells.



Materials:

- N-Acetylneuraminic acid-13C-2
- Cell culture medium appropriate for the cell line
- Cultured cells (e.g., HEK293, Jurkat)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Protease inhibitors

Procedure:

- Cell Culture: Culture cells to the desired confluency under standard conditions.
- Preparation of Labeling Medium: Prepare the cell culture medium supplemented with N-Acetylneuraminic acid-13C-2. The final concentration may need to be optimized for the specific cell line and experimental goals, but a starting point of 50-100 μM is common.
- Labeling: Remove the standard culture medium from the cells and wash once with PBS. Add the prepared labeling medium to the cells.
- Incubation: Incubate the cells for a period of 24 to 72 hours to allow for the uptake and incorporation of the labeled sialic acid into glycoproteins.
- Cell Harvest and Lysis: After the incubation period, wash the cells with ice-cold PBS and harvest. Lyse the cells using a suitable lysis buffer supplemented with protease inhibitors.
- Protein Quantification: Determine the protein concentration of the cell lysate. The samples are now ready for downstream analysis by mass spectrometry or NMR.

Analysis of 13C-Labeled Sialoglycans by Mass Spectrometry



This protocol outlines the general steps for the analysis of metabolically labeled glycoproteins using mass spectrometry.

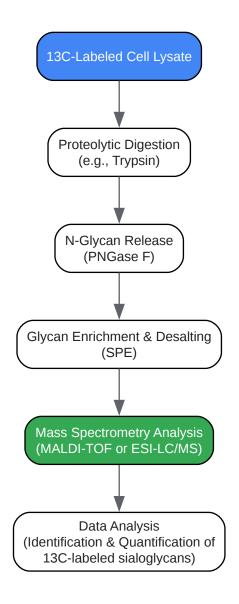
Materials:

- 13C-labeled cell lysate
- Trypsin or other suitable protease
- PNGase F
- Solid-phase extraction (SPE) cartridges for glycan cleanup
- MALDI matrix or ESI solvent system
- Mass spectrometer (MALDI-TOF or ESI-LC/MS)

Procedure:

- Proteolysis: The protein lysate is subjected to proteolytic digestion (e.g., with trypsin) to generate glycopeptides.
- Glycan Release: N-glycans are released from the glycopeptides by enzymatic digestion with PNGase F.
- Glycan Enrichment and Desalting: The released glycans are enriched and desalted using SPE cartridges.
- Mass Spectrometry Analysis: The purified glycans are analyzed by mass spectrometry. The
 mass shift corresponding to the incorporation of the 13C isotope allows for the identification
 and quantification of newly synthesized sialoglycans.[5] The labile nature of sialic acids can
 make their analysis by mass spectrometry challenging; derivatization methods can be
 employed to stabilize the sialic acid residues.[5][6]





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Caption: Mass Spectrometry Workflow for Labeled Sialoglycans.

Analysis of 13C-Labeled Glycoproteins by NMR Spectroscopy

NMR spectroscopy is a powerful technique for the structural analysis of glycoproteins. The incorporation of 13C labels enhances the sensitivity and resolution of NMR experiments.[7][8]

Materials:

• 13C-labeled glycoprotein sample (purified)



- NMR buffer (e.g., phosphate buffer in D2O)
- NMR spectrometer equipped with a cryoprobe

Procedure:

- Sample Preparation: The purified 13C-labeled glycoprotein is exchanged into an appropriate NMR buffer.
- NMR Data Acquisition: A series of 1D and 2D NMR experiments (e.g., 1H-13C HSQC) are acquired. The signals from the 13C-labeled sialic acid residues will be enhanced, allowing for their specific detection and structural characterization within the glycoprotein.[7][8]
- Data Analysis: The NMR spectra are processed and analyzed to determine the chemical shifts and coupling constants of the labeled sialic acid, providing information about its linkage and conformation.

Conclusion

N-Acetylneuraminic acid-13C-2 is an invaluable tool for researchers in glycobiology and related fields. Its use in metabolic labeling studies, coupled with powerful analytical techniques like mass spectrometry and NMR spectroscopy, enables the detailed investigation of sialic acid metabolism and the roles of sialoglycans in health and disease. This guide provides a foundational understanding for the procurement and application of this important research compound. For specific applications and advanced methodologies, consulting the primary scientific literature is highly recommended.

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